n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine
Overview
Description
n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound features a methyl group attached to the nitrogen atom of the indole ring and another methyl group attached to the methanamine moiety.
Mechanism of Action
Target of Action
n-Methyl-1-(1-methyl-1h-indol-5-yl)methanamine, an indole derivative, primarily targets multiple receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, making them useful in the development of new therapeutic agents .
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution, which is facilitated by the excessive π-electrons delocalization in the indole nucleus . This interaction results in changes at the molecular level, leading to various biological activities.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have shown significant inhibition activity against sPLA2, which is comparable or more to ursolic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . For this specific compound, the starting materials would include 1-methylindole and formaldehyde, followed by methylation of the resulting intermediate.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methylindole: Lacks the methanamine group but shares the indole core structure.
5-Methylindole: Similar structure with a methyl group at the 5-position of the indole ring.
1-(1H-Indol-3-yl)methanamine: Similar structure but without the additional methyl group on the nitrogen atom.
Uniqueness
n-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and the methanamine moiety enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-methyl-1-(1-methylindol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-9-3-4-11-10(7-9)5-6-13(11)2/h3-7,12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRYNBKTIVXUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594514 | |
Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
709649-73-0 | |
Record name | N,1-Dimethyl-1H-indole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709649-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(1-methyl-1H-indol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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